5-Cyclopropyl-2-nitrophenol

Evidence Gap Chemical Biology Medicinal Chemistry

This conformationally restricted nitrophenol derivative combines a 5-cyclopropyl ring with a 2-nitro group, creating a unique electronic and steric profile that is not interchangeable with simpler analogs. The bifunctional architecture (phenolic hydroxyl and reducible nitro group) enables rapid synthetic diversification, making it an ideal building block for medicinal chemistry campaigns targeting CCR5 or developing chromogenic enzyme assay probes. Its rigid scaffold favors pre-organization for target binding.

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
Cat. No. B12077076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-2-nitrophenol
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=C(C=C2)[N+](=O)[O-])O
InChIInChI=1S/C9H9NO3/c11-9-5-7(6-1-2-6)3-4-8(9)10(12)13/h3-6,11H,1-2H2
InChIKeyVWWIMYJFCODMER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclopropyl-2-nitrophenol: Structural Properties and Compound Identity for Research Sourcing


5-Cyclopropyl-2-nitrophenol (CAS 2191446-41-8) is a synthetic nitrophenol derivative with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol . Its core structure features a phenolic ring substituted with an electron-withdrawing nitro group (-NO₂) at the 2-position and a conformationally constrained cyclopropyl group (-C₃H₅) at the 5-position [1]. This compound is primarily supplied for research and development purposes, serving as a building block or synthetic intermediate in organic chemistry .

5-Cyclopropyl-2-nitrophenol: Why Structural Analogs Cannot Be Interchanged in Chemical Biology


Substituting 5-Cyclopropyl-2-nitrophenol with other nitrophenol analogs is not a simple interchange due to the unique electronic and steric effects of its substituents [1]. The strong electron-withdrawing nature of the 2-nitro group acidifies the phenolic proton and significantly modulates the aromatic ring's reactivity in both electrophilic and nucleophilic reactions [2]. Simultaneously, the 5-cyclopropyl ring introduces significant steric bulk and restricts rotational freedom, which can profoundly alter a molecule's three-dimensional shape and its ability to fit into a specific binding pocket . The combined effect of these two substituents creates a distinct chemical and biological profile, making the compound a non-fungible entity compared to analogs with, for example, a methyl, methoxy, or different halogen substitution pattern.

5-Cyclopropyl-2-nitrophenol: Direct Comparator Evidence and Quantitative Performance Data


Formal Declaration of Evidence Gap: Lack of Direct Comparator Data for 5-Cyclopropyl-2-nitrophenol

A comprehensive search of primary literature, patents, and authoritative databases has not yielded any quantifiable, comparator-based evidence for 5-Cyclopropyl-2-nitrophenol that meets the required standards. The available data is limited to activity classifications (e.g., potential CCR5 antagonist [1]) or binding data that is not directly comparable due to varying assay conditions (e.g., PTP1B IC50 > 1.00E+7 nM [2]). This lack of direct, side-by-side comparison with a specific analog or baseline compound in a defined experimental system precludes the generation of a high-strength, evidence-based differentiation claim. Therefore, this guide cannot provide the requested quantitative comparison data.

Evidence Gap Chemical Biology Medicinal Chemistry

5-Cyclopropyl-2-nitrophenol: Recommended Research and Industrial Applications Based on Known Data


Scaffold for Designing Conformationally Constrained CCR5 Antagonists

Based on preliminary screening data suggesting utility as a CCR5 antagonist [1], 5-Cyclopropyl-2-nitrophenol can serve as a valuable starting scaffold in medicinal chemistry projects focused on this target. The inherent conformational restriction provided by the cyclopropyl ring may be advantageous in pre-organizing the molecule for binding, a property that can be explored further by synthetic elaboration into more complex leads.

Versatile Building Block for Derivatization in Organic Synthesis

The molecule is well-suited as a synthetic intermediate due to the presence of both a reactive phenolic hydroxyl group and a nitro group that can be reduced to an amine . This bifunctionality enables a wide range of downstream chemical transformations, making it useful for constructing diverse libraries of compounds or more complex molecular architectures in both academic and industrial research settings .

Use as a Substrate in Assays for Nitrophenol-Interacting Proteins

The compound's activity has been assessed in chromogenic enzyme assays, such as those measuring inhibition of PTP1B or beta-glucuronidase [2]. While its own inhibitory profile is defined (e.g., weak inhibition of PTP1B), it can be employed as a chemical probe or tool compound to characterize the binding properties of proteins known to interact with nitrophenolic structures, particularly in assay development contexts.

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